REACTION_CXSMILES
|
[CH:1]1([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[K].Cl[C:10]1[C:18]2[NH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[N:15][C:14]=2[C:13]([N+:23]([O-:25])=[O:24])=[CH:12][C:11]=1[N+:26]([O-:28])=[O:27].O>CN(C)P(=O)(N(C)C)N(C)C>[CH:1]1([O:7][C:10]2[C:18]3[NH:17][C:16]([C:19]([F:21])([F:22])[F:20])=[N:15][C:14]=3[C:13]([N+:23]([O-:25])=[O:24])=[CH:12][C:11]=2[N+:26]([O-:28])=[O:27])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |^1:7|
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
|
Name
|
4-chloro-5,7-dinitro-2-trifluoromethylbenzimidazole
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=2N=C(NC21)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When reaction
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate was then removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on 300 milliliters of silica gel
|
Type
|
CUSTOM
|
Details
|
The benzene was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the crude product was recrystallized from an aliphatic hydrocarbon fraction boiling at 60°-80° C., to which there
|
Type
|
ADDITION
|
Details
|
had been added a trace of benzene
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)OC1=C(C=C(C=2N=C(NC21)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |